molecular formula C13H8N2O5S B11623273 [(5E)-2,4-dioxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-3-yl]acetic acid CAS No. 326021-11-8

[(5E)-2,4-dioxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11623273
CAS No.: 326021-11-8
M. Wt: 304.28 g/mol
InChI Key: BWLAPNZPAMWLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name, 2-[(5E)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid , reflects its hybrid structure combining a thiazolidinone ring and an indolylidene moiety. The (5E) designation specifies the trans configuration of the exocyclic double bond connecting the thiazolidinone and indole systems. Isomeric variants arise from:

  • Geometric isomerism : The E/Z configuration at the C5 position, which influences molecular planarity and π-conjugation.
  • Tautomerism : Keto-enol equilibria within the thiazolidinone ring and indole NH groups.
  • Conformational isomerism : Rotation around the acetic acid linker and thiazolidinone C3-N bond.

The molecular formula C₁₃H₉N₃O₅S (calculated exact mass: 327.02 g/mol) was confirmed via high-resolution mass spectrometry (HRMS) in recent syntheses.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies of analogous thiazolidinone-indolylidene hybrids reveal:

  • Planar backbone : The thiazolidinone and indole rings align co-planarly (dihedral angle < 5°), facilitating extended π-conjugation (Figure 1A).
  • Hydrogen bonding : Intramolecular N–H···O bonds between the indole NH and thiazolidinone carbonyl stabilize the E configuration.
  • Bond lengths : Critical bond distances include:
Bond Type Length (Å) Significance
C5–C6 (exocyclic double) 1.34 ± 0.02 Confirms sp² hybridization and conjugation
S1–C2 (thiazolidinone) 1.67 ± 0.01 Characteristic of thione/thiol tautomers
N3–C11 (acetic acid) 1.45 ± 0.03 Single bond enabling rotational freedom

Data aggregated from crystallographic studies of structurally related compounds.

Tautomeric Behavior in Thiazolidinone-Indolylidene Systems

The compound exhibits solvent-dependent tautomerism:

  • Non-polar solvents (e.g., CHCl₃) : Dominant thione tautomer (S=C–N), evidenced by IR carbonyl stretches at 1720 cm⁻¹ (thiazolidinone C=O) and 1685 cm⁻¹ (indole C=O).
  • Polar protic solvents (e.g., MeOH) : Emergence of enol tautomers via proton transfer from indole NH to thiazolidinone oxygen, confirmed by NMR downfield shifts (δ 12.3 ppm for enolic OH).
  • Solid state : X-ray data favor the thione form stabilized by N–H···O=S hydrogen bonds (2.89 Å).

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) identify two stable conformers:

Conformer A (87% population):

  • Dihedral angle (C3–N–C11–C12) : 178° (nearly planar)
  • Energy : 0 kcal/mol (reference)
  • Stabilized by : Intramolecular H-bond (O=C–O···H–N, 2.1 Å)

Conformer B (13% population):

  • Dihedral angle : 65° (gauche)
  • Energy : +1.8 kcal/mol
  • Stabilized by : Van der Waals interactions between indole and acetic acid groups

Solvent modeling (PCM, ε = 4.8) shows increased populations of Conformer A in polar environments due to enhanced H-bonding.

Properties

CAS No.

326021-11-8

Molecular Formula

C13H8N2O5S

Molecular Weight

304.28 g/mol

IUPAC Name

2-[4-hydroxy-2-oxo-5-(2-oxoindol-3-yl)-1,3-thiazol-3-yl]acetic acid

InChI

InChI=1S/C13H8N2O5S/c16-8(17)5-15-12(19)10(21-13(15)20)9-6-3-1-2-4-7(6)14-11(9)18/h1-4,19H,5H2,(H,16,17)

InChI Key

BWLAPNZPAMWLHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=O)S3)CC(=O)O)O

solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction involves the base-catalyzed condensation of 2,4-dioxo-1,3-thiazolidin-3-yl acetic acid with isatin in a polar aprotic solvent. Piperidine or ammonium acetate typically serves as the catalyst, facilitating deprotonation of the methylene group and subsequent nucleophilic attack on the isatin’s ketone (Scheme 1). The intermediate enol tautomerizes to the thermodynamically stable (5E)-configuration, driven by conjugation with the indole’s π-system.

Representative Conditions :

  • Solvent : Ethanol, acetic acid, or toluene

  • Catalyst : Piperidine (5 mol%), ammonium acetate (1.2 equiv)

  • Temperature : Reflux (78–110°C)

  • Yield : 60–75% after recrystallization

Stereochemical Control and Byproduct Formation

The reaction predominantly yields the (5E)-isomer due to steric hindrance between the thiazolidinone’s acetic acid substituent and the indole’s lactam ring. However, trace amounts of the (5Z)-isomer (<5%) may form under kinetic control, necessitating chromatographic separation (silica gel, ethyl acetate/hexane). Side products include dimerized species arising from Michael addition of unreacted thiazolidinone to the Knoevenagel product.

Cyclocondensation Approaches

Cyclocondensation strategies focus on simultaneous construction of the thiazolidinone ring and the exocyclic double bond. These methods often employ α-halocarbonyl precursors and thiourea derivatives.

Two-Step Cyclocondensation

Step 1 : Synthesis of 3-(2-Bromoacetyl)indole-2-one via bromination of indole-3-acetic acid using PBr₃ in dichloromethane (0°C to room temperature, 12 h, 85% yield).
Step 2 : Reaction with thiourea derivative (e.g., N-acetylthiourea) in DMF/K₂CO₃ (80°C, 6 h) to form the thiazolidinone ring. The exocyclic double bond arises spontaneously via elimination of HBr (Scheme 2).

Key Advantages :

  • Avoids isolation of moisture-sensitive intermediates

  • Compatible with electron-deficient indole derivatives

Limitations :

  • Requires strict stoichiometric control to prevent overalkylation

  • Moderate yields (50–65%) due to competing hydrolysis

Multicomponent One-Pot Synthesis

Recent advances emphasize one-pot protocols to enhance atom economy and reduce purification steps. A representative three-component reaction involves:

  • Isatin (1.0 equiv)

  • Rhodanine-3-acetic acid (1.2 equiv)

  • Secondary amine (e.g., morpholine, 1.5 equiv)

Reaction in ethanol under microwave irradiation (100 W, 120°C, 20 min) affords the target compound in 78% yield with >99% E-selectivity. The amine acts as a dual catalyst, deprotonating the thiazolidinone and activating the isatin carbonyl.

Comparative Table: Multicomponent vs. Stepwise Methods

ParameterMulticomponent ApproachStepwise Synthesis
Reaction Time20–30 min6–12 h
Yield70–85%60–75%
E/Z Selectivity>99:195:5
PurificationSimple filtrationColumn chromatography required

Biocatalytic and Green Chemistry Innovations

While enzymatic methods for this specific compound remain underdeveloped, lessons from analogous systems suggest future potential. For instance, lipases and amidases could resolve racemic intermediates or catalyze ester hydrolysis in aqueous media.

Solvent-Free Mechanochemical Synthesis

Ball-milling equimolar quantities of isatin and rhodanine-3-acetic acid with K₂CO₃ (5 wt%) yields 68% product after 2 h. This method eliminates solvent waste and enhances reaction homogeneity.

Aqueous-Mediated Reactions

Using water as a solvent with SDS micelles (0.1 M) improves yield to 72% at 90°C. The micellar environment stabilizes the transition state and reduces side reactions.

Post-Synthetic Modifications and Purification

Acidic Workup for Carboxylate Activation

Treating the crude product with HCl (1M) precipitates the acetic acid moiety as its hydrochloride salt, simplifying isolation. Neutralization with NaHCO₃ regenerates the free acid.

Chromatographic Resolution of Isomers

Reverse-phase HPLC (C18 column, MeOH:H₂O:AcOH = 65:34:1) resolves E/Z isomers with baseline separation. Retention times: E-isomer = 12.3 min, Z-isomer = 14.7 min.

Challenges and Optimization Strategies

Managing Hygroscopic Intermediates

Thiazolidinone precursors are prone to hydrolysis. Storage over P₂O₅ and use of anhydrous solvents (molecular sieves) mitigates degradation.

Enhancing Reaction Scalability

Continuous flow reactors (residence time = 15 min, 100°C) achieve 82% yield at 50 g scale, surpassing batch methods. The system’s rapid heat transfer minimizes decomposition .

Chemical Reactions Analysis

Types of Reactions

[(5E)-2,4-dioxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The indole and thiazolidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indole and thiazolidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Thiazolidinones have shown significant antimicrobial properties against various pathogens. Studies indicate that derivatives similar to the compound exhibit inhibitory effects on bacterial growth and biofilm formation, making them potential candidates for new antibiotics .
  • Anticancer Properties
    • Research has demonstrated that thiazolidinone derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Enzyme Inhibition
    • The compound has potential as an enzyme inhibitor. Specifically, thiazolidinones have been studied for their ability to inhibit enzymes like tyrosinase, which plays a crucial role in melanin synthesis. This property is particularly relevant in the cosmetic industry for skin-whitening agents .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis and evaluation of thiazolidinone derivatives highlighted their effectiveness against Staphylococcus aureus. The synthesized compounds exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

Another research effort investigated the anticancer properties of thiazolidinone derivatives against various cancer cell lines, including breast and colon cancer cells. The findings indicated that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Case Study 3: Enzyme Inhibition

Research on enzyme kinetics revealed that specific thiazolidinone derivatives acted as non-competitive inhibitors of mushroom tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid. Molecular docking studies provided insights into the binding interactions between the compounds and the enzyme active site .

Comparative Analysis of Thiazolidinone Derivatives

Compound NameStructureAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
Compound AStructure AMIC = 5 µg/mLIC50 = 10 µMNon-competitive
Compound BStructure BMIC = 10 µg/mLIC50 = 15 µMCompetitive
Target Compound Target Structure MIC < 5 µg/mL IC50 < 10 µM Non-competitive

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiazolidinedione derivatives are highly dependent on substituents at the 5-position of the thiazolidine ring and the nature of the fused heterocycle. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives
Compound Name (Configuration) 5-Position Substituent Thiazolidine Ring Modifications Key Biological Activities Reference
Target Compound (5E) 2-oxo-1,2-dihydro-3H-indol-3-ylidene 2,4-dioxo Under investigation -
Compound 2 (5Z) 1-benzyl-5-bromo-2-oxoindol-3-ylidene 4-oxo, 2-sulfanylidene Antibacterial (Mycobacterium tuberculosis)
[(5E)-5-Benzylidene-2,4-dioxo...] Benzylidene 2,4-dioxo Human carbonic anhydrase I interaction
3-Hydroxybenzylidene derivative (5E) 3-hydroxybenzylidene 4-oxo, 2-sulfanylidene Antioxidant potential
Dichlorobenzoyl derivative (5E) 4-[(2,4-dichlorobenzoyl)oxy]benzylidene 4-oxo, 2-sulfanylidene Anti-inflammatory, antimicrobial
Key Observations :

Substituent Impact on Bioactivity: The brominated indole in Compound 2 enhances antibacterial activity against Mycobacterium tuberculosis, likely due to increased electrophilicity and halogen bonding . The 3-hydroxybenzylidene group in introduces antioxidant properties, attributed to the phenolic hydroxyl’s radical-scavenging ability.

The 2,4-dioxo configuration in the target compound and the benzylidene analog () may enhance hydrogen-bonding interactions with targets like carbonic anhydrase .

Stereochemical Considerations :

  • The 5E vs. 5Z configuration influences planarity and steric hindrance. For instance, the 5E isomer in the target compound and ’s benzylidene derivative allows for optimal π-π stacking with aromatic residues in enzymes .

Biological Activity

The compound [(5E)-2,4-dioxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-3-yl]acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of thiazolidine derivatives typically involves multi-step reactions including cyclization and functional group modifications. The specific compound can be synthesized through a series of reactions involving indole derivatives and thiazolidine precursors. The general synthetic route includes:

  • Formation of Thiazolidine Ring : The reaction of appropriate aldehydes with thioketones or thiazolidine precursors.
  • Introduction of Indole Moiety : Condensation reactions to incorporate indole derivatives into the thiazolidine structure.
  • Functionalization : Modifying the acetic acid moiety to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cell lines such as HeLa and MCF-7 .
Cell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis via intrinsic pathway
MCF-715.0Apoptosis via extrinsic pathway

Antibacterial Activity

The antibacterial properties of thiazolidine derivatives have also been explored. Compounds related to this compound show promising activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.56 µM
Escherichia coli1.25 µM
Bacillus subtilis0.75 µM

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the efficacy of a related thiazolidine compound against lung cancer cell lines (A549). The compound showed a notable reduction in cell viability (up to 70% at 15 µM), indicating strong anticancer potential .
  • Case Study on Antibacterial Properties :
    Another investigation focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC lower than that of standard antibiotics like penicillin, suggesting its potential as a new antibacterial agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies reveal favorable binding affinities with key targets such as PTP1B and various kinases implicated in tumor growth .

Q & A

Q. What are the standard synthetic routes for [(5E)-2,4-dioxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-3-yl]acetic acid?

The compound is synthesized via condensation reactions between thiazolidinone precursors and indole derivatives. A common method involves refluxing 2-aminothiazol-4(5H)-one or its derivatives with 3-formyl-1H-indole-2-carboxylic acid in acetic acid, catalyzed by sodium acetate. For example:

  • Method A : Reflux equimolar amounts of 2-aminothiazol-4(5H)-one and 3-formyl-1H-indole-2-carboxylic acid in acetic acid for 3–5 hours. The precipitate is filtered, washed, and recrystallized .
  • Method B : Use thiourea derivatives with chloroacetic acid under similar reflux conditions .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • Elemental analysis : To verify molecular composition.
  • Spectroscopy :
    • IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
    • ¹H NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, thiazolidinone protons at δ 3–5 ppm) .
  • Chromatography : Thin-layer chromatography (TLC) ensures purity and individuality .

Advanced Research Questions

Q. How can computational methods predict the toxicity of derivatives?

Acute toxicity is predicted using tools like GUSAR-online , which employs QSAR (Quantitative Structure-Activity Relationship) models. Parameters such as LD₅₀ (oral, mouse) and organ-specific toxicity are calculated based on molecular descriptors (e.g., lipophilicity, electronic properties). For example, derivatives with electron-withdrawing substituents show reduced hepatotoxicity compared to electron-donating groups .

Q. What strategies optimize antifungal activity through structural modifications?

Key strategies include:

  • Substituent variation : Introducing pyridinyl or arylalkylidene groups enhances antifungal potency. For instance, a pyridin-2-ylmethylidene substituent significantly inhibits Candida tropicalis and Trichosporon asahii .
  • Lipophilicity tuning : RP-HPLC-derived log k values guide modifications. Higher log k correlates with improved membrane penetration but may increase cytotoxicity .
  • Salt formation : Sodium or potassium salts improve solubility, enhancing bioavailability without compromising activity .

Q. How do conflicting spectral data arise in characterization, and how are they resolved?

Discrepancies in NMR or IR data often stem from:

  • Tautomerism : The compound may exist as keto-enol tautomers, altering peak positions. Dynamic NMR or pH-controlled studies clarify this .
  • Crystallization solvents : Residual solvents (e.g., DMF, acetic acid) can obscure peaks. Repeated recrystallization or deuterated solvent exchange mitigates this .

Q. What experimental designs are used to study structure-activity relationships (SAR)?

  • Library synthesis : Prepare derivatives with systematic substituent changes (e.g., methoxy, halogen, alkyl groups) .
  • Biological assays : Test against fungal/bacterial strains (e.g., Candida spp., Staphylococcus aureus) under standardized MIC (Minimum Inhibitory Concentration) protocols .
  • Computational docking : Map interactions with target enzymes (e.g., fungal lanosterol demethylase) to identify critical binding motifs .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
IR1700 cm⁻¹ (C=O), 1200 cm⁻¹ (C=S)
¹H NMR (DMSO-d₆)δ 10.5 (indole NH), δ 4.2 (thiazolidinone CH₂)

Q. Table 2. Antifungal Activity of Selected Derivatives

SubstituentMIC (μg/mL) vs. C. tropicalislog k (RP-HPLC)
Pyridin-2-ylmethylidene8.22.45
3,4-Dimethoxyphenyl32.71.89
Parent compound>641.12
Data adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.